molecular formula C6H5ClN4 B13114176 4,6-Diamino-2-chloronicotinonitrile

4,6-Diamino-2-chloronicotinonitrile

Cat. No.: B13114176
M. Wt: 168.58 g/mol
InChI Key: UGAMQEFGPSGPLU-UHFFFAOYSA-N
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Description

4,6-Diamino-2-chloronicotinonitrile is a substituted pyridine derivative featuring amino groups at positions 4 and 6, a chlorine atom at position 2, and a nitrile functional group at position 3. This compound is part of the nicotinonitrile family, which is widely studied for its applications in pharmaceutical and agrochemical synthesis. The amino groups contribute to its nucleophilic reactivity, while the chlorine and nitrile moieties enhance its versatility in cross-coupling reactions and heterocyclic scaffold formation.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

4,6-diamino-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C6H5ClN4/c7-6-3(2-8)4(9)1-5(10)11-6/h1H,(H4,9,10,11)

InChI Key

UGAMQEFGPSGPLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1N)Cl)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-chloronicotinonitrile typically involves the chlorination of 4,6-diamino-2-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride with ammonia water . Another method involves the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium methoxide, followed by chlorination .

Industrial Production Methods

Industrial production methods for 4,6-Diamino-2-chloronicotinonitrile are designed to maximize yield and minimize costs. These methods often involve optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-chloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Diamino-2-chloronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-chloronicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a chelating agent, forming complexes with metal ions. These complexes can exhibit catalytic activity in various chemical reactions, such as the oxidation of sulfides to sulfoxides . Additionally, its antibacterial activity is attributed to its ability to generate reactive oxygen species (ROS) when interacting with bacterial cells .

Comparison with Similar Compounds

Reactivity Trends

  • Amino Groups: The 4,6-diamino configuration facilitates hydrogen bonding, enhancing binding affinity in biological targets (e.g., enzyme active sites).
  • Chlorine Reactivity : The 2-chloro substituent enables Suzuki-Miyaura couplings, as seen in related dichloro derivatives (e.g., 1044872-40-3) .

Application Gaps

  • Limited data on the reference compound’s thermal stability or toxicity necessitate further studies, contrasting with the safety protocols documented for 6-Amino-5-nitropicolinonitrile .

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